Cas no 30925-11-2 (Boc-N-Methyl-L-phenylglycine)
Boc-N-Methyl-L-phenylglycine Chemical and Physical Properties
Names and Identifiers
-
- Boc-N-Methyl-L-phenylglycine
- Boc-N-Me-Phg-OH
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
- (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
- Boc-L-MePhg-OH
- Boc-Nalpha-methyl-L-phenylglycine
- Boc-N-Me-L-Phg-OH
- (S)-[(tert-butoxycarbonyl)(methyl)amino](phenyl)acetic acid
- (S)-1-(N-tert-butoxycarbonyl-N-methylamino)-1-phenylacetic acid
- (S)-N-t-Boc-phenylsarcosine
- AmbotzBAA1259
- Boc-Nalpha-methyl-L-phenylglyc
- Boc-N-Me-Phe-OH
- Boc-N-methyl-(S)-2-phenylglycine
- N-(tert-butoxy)-N-methyl-phenylglycine
- N-(tert-butyloxycarbonyl)phenylsarcosine
- N-methyl-Boc-phenylglycine
- N-tertbutoxycarbonyl-N-methyl-phenylgycine
- DTXSID60426681
- (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-2-phenylacetic acid
- 30925-11-2
- boc-N-me-phg-oh, AldrichCPR
- N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine
- (2s)-(boc-(methyl)amino)(phenyl)acetic acid
- SCHEMBL994016
- AKOS016001117
- AS-42706
- MFCD00038799
- CS-0154825
- (S)-2-(tert-butoxycarbonyl(methyl)amino)-2-phenylacetic acid
- Boc-MePhg-OH
-
- MDL: MFCD00038799
- Inchi: 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
- InChI Key: COABPHLHHQAKPL-NSHDSACASA-N
- SMILES: O(C(N(C)[C@H](C(=O)O)C1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 265.13100
- Monoisotopic Mass: 265.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 118.9-124.4°C
- Boiling Point: 384.6±31.0 °C at 760 mmHg
- Flash Point: 186.4±24.8 °C
- Refractive Index: 1.533
- PSA: 66.84000
- LogP: 2.67920
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Boc-N-Methyl-L-phenylglycine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Boc-N-Methyl-L-phenylglycine Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-N-Methyl-L-phenylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042442-1g |
N-Boc-N-methyl-L-phenylglycine |
30925-11-2 | 1g |
1283CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042442-5g |
N-Boc-N-methyl-L-phenylglycine |
30925-11-2 | 5g |
5152CNY | 2021-05-07 | ||
| TRC | B674963-250mg |
Boc-N-methyl-L-phenylglycine |
30925-11-2 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B674963-500mg |
Boc-N-methyl-L-phenylglycine |
30925-11-2 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B674963-2.5g |
Boc-N-methyl-L-phenylglycine |
30925-11-2 | 2.5g |
$ 320.00 | 2022-06-06 | ||
| BAI LING WEI Technology Co., Ltd. | 974577-5G |
Boc-N-Me-Phg-OH |
30925-11-2 | 5G |
¥ 3389 | 2022-04-26 | ||
| Fluorochem | M03225-1g |
Boc-N-Me-Phg-OH |
30925-11-2 | >99% | 1g |
£111.00 | 2022-02-28 | |
| Fluorochem | M03225-5g |
Boc-N-Me-Phg-OH |
30925-11-2 | >99% | 5g |
£332.00 | 2022-02-28 | |
| Fluorochem | M03225-25g |
Boc-N-Me-Phg-OH |
30925-11-2 | >99% | 25g |
£1161.00 | 2022-02-28 | |
| Apollo Scientific | OR929168-1g |
Boc-N-methyl-(S)-2-phenylglycine |
30925-11-2 | 98% | 1g |
£24.00 | 2025-02-20 |
Boc-N-Methyl-L-phenylglycine Suppliers
Boc-N-Methyl-L-phenylglycine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
Additional information on Boc-N-Methyl-L-phenylglycine
Boc-N-Methyl-L-phenylglycine (CAS No. 30925-11-2): A Versatile Building Block in Peptide Synthesis and Drug Development
Boc-N-Methyl-L-phenylglycine (CAS No. 30925-11-2) is a valuable amino acid derivative widely used in the synthesis of peptides and pharmaceuticals. This compound, also known as tert-Butyloxycarbonyl-N-methyl-L-phenylglycine, is a key intermediate in the development of various bioactive molecules and therapeutic agents. Its unique chemical structure and reactivity make it an essential component in the arsenal of synthetic chemists and medicinal chemists.
The Boc (tert-butyloxycarbonyl) protecting group in Boc-N-Methyl-L-phenylglycine is crucial for controlling the reactivity of the amino group during peptide synthesis. This protecting group can be readily removed under mild acidic conditions, allowing for precise control over the sequence and properties of the resulting peptides. The N-methyl substitution on the amino acid backbone enhances the stability and bioavailability of the final products, making it particularly useful in the design of protease-resistant peptides and drug delivery systems.
Recent advancements in the field of peptide chemistry have highlighted the importance of Boc-N-Methyl-L-phenylglycine in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that peptides containing this compound exhibit enhanced binding affinity to specific receptors, leading to improved pharmacological profiles. This finding has significant implications for the treatment of various diseases, including neurodegenerative disorders, cancer, and infectious diseases.
In addition to its role in peptide synthesis, Boc-N-Methyl-L-phenylglycine has been explored for its potential in drug delivery systems. Researchers at the University of California, San Francisco, have developed a novel delivery platform that utilizes this compound to enhance the solubility and stability of poorly soluble drugs. The platform has shown promising results in preclinical studies, demonstrating improved bioavailability and reduced side effects compared to traditional formulations.
The chemical structure of Boc-N-Methyl-L-phenylglycine consists of a phenylglycine backbone with an N-methyl substitution and a Boc protecting group on the amino terminus. The phenyl ring provides aromatic character, which can influence interactions with biological targets, while the N-methyl group enhances steric hindrance, potentially modulating protein binding and metabolic stability. The Boc protecting group ensures that the amino group remains inert during synthetic manipulations, allowing for sequential coupling reactions without unwanted side reactions.
Synthesis of Boc-N-Methyl-L-phenylglycine typically involves several steps, starting with the protection of L-phenylglycine using tert-butanol and diisopropylethylamine under anhydrous conditions. The resulting Boc-protected L-phenylglycine is then methylated using methyl iodide or another suitable methylating agent. The final product is purified through recrystallization or column chromatography to ensure high purity and consistency.
The versatility of Boc-N-Methyl-L-phenylglycine extends beyond its use in peptide synthesis. It has also found applications in organocatalysis, where it serves as a chiral auxiliary to promote enantioselective reactions. A recent study published in *Chemical Communications* reported that this compound can be used as a catalyst for asymmetric Michael additions, yielding products with high enantiomeric excess. This discovery opens new avenues for the synthesis of chiral molecules with potential pharmaceutical applications.
In conclusion, Boc-N-Methyl-L-phenylglycine (CAS No. 30925-11-2) is a multifaceted compound with significant implications for peptide chemistry, drug development, and organocatalysis. Its unique chemical properties make it an indispensable tool for researchers working on innovative therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow even further.
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